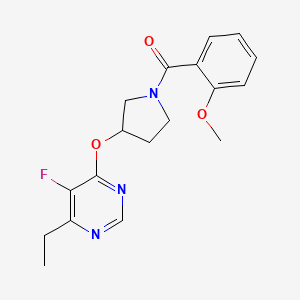

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multistep organic reactions. Key steps could include:

Formation of the pyrimidine core through cyclization of intermediates.

Introduction of the ethyl and fluorine substituents via targeted substitution reactions.

Coupling of the pyrimidine and pyrrolidine moieties through nucleophilic substitution or palladium-catalyzed cross-coupling.

Incorporation of the methoxyphenyl group through etherification or direct methoxylation.

Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to improve yield and purity. Techniques like continuous flow synthesis and catalytic enhancements may be employed. Reagent recycling and waste minimization are crucial for sustainable industrial production.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: The compound could undergo oxidation at specific positions to introduce hydroxyl or carbonyl groups.

Reduction: Reduction reactions might target the pyrimidine ring or other functional groups to generate reduced derivatives.

Substitution: The fluorine and ethyl substituents on the pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reactions often use strong bases or acidic catalysts.

Major Products Formed

Oxidation may yield ketones or alcohols.

Reduction might produce fully hydrogenated derivatives.

Substitution reactions can introduce various functional groups, altering the compound's properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

As a building block for more complex molecules in synthetic organic chemistry.

Study of reaction mechanisms involving its functional groups.

Biology

Potential as a ligand for biological receptors, aiding in drug discovery.

Medicine

Investigated for pharmacological activity, including potential therapeutic effects.

Industry

Could be used in material science for creating novel polymers or advanced materials with specific properties.

Wirkmechanismus

Mechanism by Which the Compound Exerts Its Effects: The compound's effects are dictated by its molecular structure, enabling interactions with biological macromolecules or catalytic sites in industrial processes.

Molecular Targets and Pathways Involved

Binding to enzymatic active sites, altering enzymatic activity.

Interaction with cellular receptors, modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(3-((6-Propyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone: : Similar but with a propyl group instead of ethyl.

(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone: : Contains chlorine instead of fluorine.

This compound's complexity makes it a fascinating subject for ongoing research and application across various scientific disciplines.

Biologische Aktivität

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone represents a novel class of synthetic organic molecules that combines a pyrrolidine ring with a fluorinated pyrimidine derivative. This structural combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Molecular Structure

The molecular formula for this compound is C19H22FN3O3, with a molecular weight of approximately 367.4 g/mol. Its structure includes:

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

- Fluorinated pyrimidine : Known for its anticancer properties.

- Methoxyphenyl group : Potentially enhances lipophilicity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : The fluoropyrimidine component is associated with anticancer effects, potentially enhancing the compound's efficacy against various cancer cell lines.

- Enzyme Inhibition : Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and malaria.

Anticancer Properties

Research has shown that compounds containing fluorinated pyrimidines are effective against several cancer types. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity .

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| Purfalcamine | PfCDPK1 | 17 |

| 6-Ethylpyrimidine Derivative | A431 Cells | Significant Inhibition |

Enzyme Interaction Studies

The biological activity of this compound has been hypothesized based on its structural components. In vitro assays have been employed to evaluate its interaction with key enzymes:

- Kinase Inhibition : The compound was screened against plasmodial kinases such as PfGSK3 and PfPK6. Results indicated varying degrees of inhibition, with some analogues showing IC50 values ranging from 216 to 695 nM .

- Mechanism of Action : The binding affinity of the compound to these enzymes was assessed through kinetic analyses, revealing potential pathways for therapeutic action.

Pharmacological Implications

The unique combination of functional groups in this compound may lead to diverse pharmacological effects:

- Antiviral and Anticancer Effects : Similar compounds have been documented to exhibit antiviral properties alongside anticancer activity, suggesting a broad therapeutic potential .

- Neuroprotective Effects : The methoxyphenyl moiety could contribute to neuroprotective effects, an area requiring further investigation.

Eigenschaften

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-3-14-16(19)17(21-11-20-14)25-12-8-9-22(10-12)18(23)13-6-4-5-7-15(13)24-2/h4-7,11-12H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCUKBJHZNJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.